molecular formula C24H27O3P B3051339 Tris(2,4-dimethylphenyl) phosphite CAS No. 33073-05-1

Tris(2,4-dimethylphenyl) phosphite

Cat. No.: B3051339
CAS No.: 33073-05-1
M. Wt: 394.4 g/mol
InChI Key: HABWCPIKWOZMSN-UHFFFAOYSA-N
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Description

Tris(2,4-dimethylphenyl) phosphite is an organophosphite antioxidant (OPA) of significant interest in industrial and materials science research. Similar compounds like the phosphate analogue, Tris(2,4-dimethylphenyl) phosphate (also known as Trixylyl Phosphate), are commercially utilized as flame retardants, plasticizers, and in hydraulic fluids . Organophosphite antioxidants such as Irgafos 168 are commonly studied for their role in preventing polymer degradation in plastics and rubber, suggesting this compound's potential application in stabilizing polymers during processing and storage . Researchers also investigate the interactions of such compounds with biological macromolecules. Studies on similar organophosphite antioxidants have shown they can interact with digestive enzymes like pepsin, causing structural changes and functional inhibition, which is a key area of toxicological research . Furthermore, the phosphate analogue is identified in research as an inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, a critical target in cardiac safety pharmacology and repolarization studies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic applications, or for personal use. Researchers should handle this moisture-sensitive compound according to safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(2,4-dimethylphenyl) phosphite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27O3P/c1-16-7-10-22(19(4)13-16)25-28(26-23-11-8-17(2)14-20(23)5)27-24-12-9-18(3)15-21(24)6/h7-15H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABWCPIKWOZMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186724
Record name Tris(2,4-dimethylphenyl) phosphite
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33073-05-1
Record name Tris(2,4-dimethylphenyl) phosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033073051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(2,4-dimethylphenyl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for Tris 2,4 Dimethylphenyl Phosphite

Transesterification Routes in Phosphite (B83602) Synthesis

Transesterification represents a viable and widely utilized method for the synthesis of various phosphite esters, including triaryl phosphites. This process involves the exchange of an alkoxy or aryloxy group of a phosphite ester with an alcohol or phenol (B47542). The reaction is typically driven to completion by removing the lower-boiling alcohol or phenol that is displaced.

Reactant Precursors and Optimized Reaction Conditions (e.g., Triaryl Phosphite and Alkanol Reactions)

In the context of synthesizing Tris(2,4-dimethylphenyl) phosphite, a common transesterification approach would involve reacting a simpler triaryl phosphite, such as triphenyl phosphite, with 2,4-dimethylphenol (B51704). google.com The reaction stoichiometry requires at least three moles of 2,4-dimethylphenol for every mole of the starting triaryl phosphite to ensure complete substitution. google.comgoogle.com

The reaction conditions are critical for achieving high yields. Temperatures for these reactions can range broadly from 25°C to 300°C, with a preferred range often between 100°C and 200°C. google.com The process can be carried out at various pressures, including atmospheric, sub-atmospheric, or super-atmospheric, to facilitate the removal of the displaced phenol (in this case, phenol from triphenyl phosphite) and shift the equilibrium toward the desired product. google.com

Table 1: Optimized Reaction Conditions for Phosphite Transesterification

Parameter Condition Rationale
Reactants Triaryl Phosphite (e.g., Triphenyl phosphite) + Substituted Phenol (e.g., 2,4-dimethylphenol) Readily available precursors for ester exchange.
Stoichiometry ~3 molar equivalents of phenol per mole of phosphite Ensures complete substitution of the aryl groups. google.com
Temperature 100°C - 200°C (Preferred) Accelerates reaction rate and facilitates byproduct removal. google.com
Pressure Atmospheric or Vacuum Reduced pressure helps in distilling off the displaced, lower-boiling phenol. google.com

| Catalyst | Basic Catalyst (e.g., alkali metal phenolate) | Increases the rate of reaction. |

Catalytic Systems in Transesterification (e.g., Dihydrocarbon Phosphite Catalysis)

While the transesterification of phosphites can proceed without a catalyst, the reaction rate is significantly enhanced by the presence of one. google.com A variety of catalysts are effective, with basic catalysts being particularly common. Examples include metal alcoholates, phenolates, or hydrides such as sodium methylate, sodium phenolate, and sodium hydride. google.comgoogle.com The catalytic amount is typically small, ranging from 0.001 to 0.20 moles per mole of the triorganic phosphite reactant. google.com Diesters of phosphorous acid can also serve as catalysts. google.com More recently, zinc (II) catalysts have been shown to be highly efficient for phosphite synthesis under mild conditions. nih.gov

Table 2: Catalytic Systems for Transesterification of Phosphites

Catalyst Type Examples Typical Loading (mol per mol of phosphite)
Alkali Metal Alcoholates Sodium methylate, Lithium methylate, Potassium ethylate 0.001 - 0.05 google.com
Alkali Metal Phenolates Sodium phenolate, Potassium phenolate, Sodium cresylate 0.001 - 0.05 google.com
Alkali Metal Hydrides Sodium hydride 0.001 - 0.05 google.com
Diesters of Phosphorous Acid Diethyl phosphite Catalytic amounts google.com

| Zinc (II) Complexes | Zn(acac)₂ | Catalytic amounts nih.gov |

Process Development for Enhanced Yield and Purity in this compound Production

Achieving high yield and purity in the production of this compound via transesterification hinges on effective process control. A key aspect is the efficient removal of the phenol byproduct generated during the reaction. This is typically accomplished through vacuum distillation, which drives the reaction equilibrium towards the product side. chemicalbook.com

Following the reaction, purification of the crude product is essential. Common methods include washing the reaction mixture to remove any remaining catalyst or unreacted starting materials. For solid products like many triaryl phosphites, recrystallization from a suitable solvent, such as isopropyl alcohol, is a highly effective method for achieving high purity. nih.gov The final product's purity can be confirmed by analytical techniques like melting point determination. nih.gov

Exploration of Alternative Preparative Pathways for Aryl Phosphites

Beyond transesterification, other synthetic routes provide access to triaryl phosphites. The most prominent alternative involves the direct reaction of phosphorus trichloride (B1173362) with the corresponding substituted phenols.

Approaches Involving Phosphorus Trichloride and Substituted Phenols

The reaction between phosphorus trichloride (PCl₃) and a phenol is a fundamental method for preparing phosphite esters. wikipedia.orgresearchgate.net For the synthesis of this compound, three equivalents of 2,4-dimethylphenol are reacted with one equivalent of PCl₃. wikipedia.org

A crucial aspect of this reaction is the management of the hydrogen chloride (HCl) gas produced as a byproduct in each of the three substitution steps. nih.gov If not removed or neutralized, the HCl can lead to undesirable side reactions. To counter this, the reaction is often conducted in the presence of a base, which acts as an HCl scavenger. nih.govwikipedia.org Tertiary amines like pyridine or triethylamine (B128534) are commonly used for this purpose. nih.govgoogle.com The use of a base improves the reaction efficiency and can lead to excellent yields. nih.gov

The reaction is typically carried out in an inert solvent, such as xylene, toluene, or methylene chloride, under a nitrogen atmosphere to prevent oxidation and hydrolysis of the reactants and products. google.comquickcompany.in Reaction temperatures can vary; for instance, some procedures involve adding PCl₃ at cooler temperatures (0-5°C) followed by heating to complete the reaction. google.com Other processes are run at elevated temperatures of 55°C to 70°C, and can be scaled for industrial production. google.com Continuous flow microreactor systems have also been developed, significantly shortening reaction times to mere seconds and allowing for kilogram-scale production. nih.gov

Table 3: Synthesis of Triaryl Phosphites using Phosphorus Trichloride

Substrate Base/Catalyst Solvent Temperature Yield Reference
2,4-di-tert-butylphenol Pyridine Chloroform 60°C 96% nih.gov
2,4-di-tert-butylphenol Di-butylamine Xylene 160-170°C High quickcompany.in
2,4-dialkyl phenol Pyridine Methylene Chloride 0-5°C High google.com
2,4-di-tert-butylphenol (Catalyst only) None 55-70°C, then >140°C High google.com

Derivatization Strategies for Related Phosphite Compounds

Derivatization strategies offer pathways to create a variety of phosphite compounds, including asymmetrically substituted phosphites. A common approach involves the stepwise reaction of phosphorus trichloride. For example, reacting PCl₃ with one equivalent of an alcohol or phenol can yield an alkoxy- or aryloxydichlorophosphite (ROPCl₂). wikipedia.org This intermediate can then be reacted with two equivalents of a different phenol (e.g., 2,4-dimethylphenol) to produce a mixed phosphite ester.

Alternatively, reacting PCl₃ with a trialkyl or triaryl phosphite can produce chlorophosphites. For example, reacting triphenyl phosphite with phosphorus trichloride can yield diphenyl chlorophosphite. google.com This reactive intermediate can then be treated with 2,4-dimethylphenol to form the desired product, this compound, along with other related phosphites. This method allows for the controlled synthesis of specific phosphite structures by leveraging the reactivity of phosphite chloride intermediates.

Considerations for Sustainable Synthesis and Green Chemistry Principles

The growing emphasis on environmental stewardship within the chemical industry has spurred the development of more sustainable and greener synthetic methodologies. The production of organophosphorus compounds, including this compound, is increasingly being evaluated through the lens of green chemistry principles to minimize environmental impact and enhance safety. researchgate.netrsc.org The core goal is to design processes that reduce or eliminate the use and generation of hazardous substances. rsc.org This section explores key considerations for the sustainable synthesis of this compound, focusing on established green chemistry principles.

Several strategies can be employed to align the synthesis of this compound with the principles of green chemistry. These include improving atom economy, utilizing safer solvents, employing catalytic methods, enhancing energy efficiency, and designing for degradation. rsc.orghuarenscience.com The application of these principles aims to create a more cost-effective and environmentally benign manufacturing process.

The following table outlines the twelve principles of green chemistry and their potential application in the synthesis of this compound.

Principle of Green ChemistryApplication to this compound Synthesis
Waste Prevention Optimizing reaction conditions to maximize yield and minimize by-product formation.
Atom Economy Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.
Less Hazardous Chemical Syntheses Replacing hazardous reagents like phosphorus trichloride with less toxic alternatives.
Designing Safer Chemicals While the target molecule is fixed, this principle encourages the minimization of toxicity of any associated by-products.
Safer Solvents and Auxiliaries Replacing traditional volatile organic solvents with greener alternatives like water, bio-based solvents, or conducting reactions under solvent-free conditions. researchgate.net
Design for Energy Efficiency Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. mtak.huresearchgate.net Conducting reactions at ambient temperature and pressure where possible.
Use of Renewable Feedstocks Exploring bio-based sources for the 2,4-dimethylphenol starting material. huarenscience.com
Reduce Derivatives Avoiding unnecessary protection and deprotection steps to reduce the number of reaction steps and waste generated.
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents to increase reaction efficiency and reduce waste. nih.govresearchgate.netrsc.org
Design for Degradation Considering the environmental fate of the product and designing it to break down into benign substances after its intended use.
Real-time Analysis for Pollution Prevention Implementing in-process monitoring to control reactions and prevent the formation of hazardous by-products.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the potential for chemical accidents, such as explosions or fires.

Atom Economy

A key metric in green chemistry, atom economy measures the efficiency of a chemical reaction in converting reactants to the desired product. chemrxiv.org For the synthesis of this compound from 2,4-dimethylphenol and phosphorus trichloride, the ideal reaction is:

3 C₈H₁₀O + PCl₃ → C₂₄H₂₇O₃P + 3 HCl

The atom economy can be calculated as:

(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

In this case, a significant portion of the reactant mass is converted into the hydrochloric acid by-product, leading to a lower atom economy. Alternative synthetic routes that generate less waste or where the by-products are also valuable would be preferable from a green chemistry perspective.

Catalytic Approaches

The use of catalysts is a cornerstone of green chemistry as they can enhance reaction rates, improve selectivity, and reduce energy requirements, often under milder reaction conditions. mdpi.com For phosphite synthesis, various catalytic systems have been explored. For instance, the use of environmentally benign zinc(II) catalysts has been shown to be highly efficient for the synthesis of phosphite diesters. nih.govresearchgate.netrsc.org While not specifically detailed for this compound, such catalytic methods could potentially be adapted, offering an alternative to traditional stoichiometric reactions and minimizing waste.

Solvent Selection and Solvent-Free Conditions

Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which can have significant environmental and health impacts. researchgate.net Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether. Research into organophosphorus chemistry has demonstrated the feasibility of solvent-free reactions, often facilitated by techniques such as ball-milling or microwave irradiation. researchgate.netresearchgate.net A patented process for the preparation of a similar compound, tris-(2,4-ditert-butylphenyl) phosphite, highlights the advantages of a solvent-free process, including higher reaction rates and increased reaction volume. google.com Exploring such conditions for this compound could lead to a significantly greener synthesis.

The following table provides a comparative overview of traditional versus potential greener approaches for the synthesis of this compound.

AspectTraditional ApproachPotential Greener Approach
Phosphorus Source Phosphorus trichloride (PCl₃)Alternative, less hazardous phosphorus reagents.
Solvent Volatile organic solvents (e.g., toluene, hexane)Solvent-free conditions or green solvents (e.g., bio-based solvents, ionic liquids). researchgate.net
Catalyst Often stoichiometric amounts of a base (e.g., pyridine)Catalytic amounts of a recyclable or benign catalyst (e.g., zinc compounds). nih.govresearchgate.netrsc.org
Energy Input Conventional heating (heating mantles, oil baths)Microwave irradiation, ultrasound, or mechanochemistry to reduce energy consumption and reaction times. mtak.huresearchgate.net
By-products Stoichiometric amounts of hydrogen chloride or amine hydrochloridesMinimal by-products or by-products that can be easily recycled or are non-hazardous.

Ligand Chemistry and Coordination Complex Formation of Tris 2,4 Dimethylphenyl Phosphite

Electronic and Steric Parameters Influencing Ligand Behavior

The behavior of a phosphorus(III) ligand in a metal complex is primarily governed by a combination of its steric bulk and its electronic nature (σ-donor and π-acceptor capabilities). These properties are often quantified using the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).

The Tolman electronic parameter (TEP) quantifies the electron-donating or -withdrawing strength of a phosphorus ligand. wikipedia.org It is determined experimentally by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) in the infrared spectrum of a standard LNi(CO)₃ complex. wikipedia.org Ligands that are strong electron donors increase the electron density on the metal, which leads to increased π-backbonding into the CO antibonding orbitals and a lower ν(CO) stretching frequency. wikipedia.org Conversely, strong π-acceptor ligands compete with CO for the metal's d-electron density, resulting in a higher ν(CO) frequency. wikipedia.org

Phosphite (B83602) ligands, in general, are considered to be weaker σ-donors and stronger π-acceptors compared to analogous phosphine (B1218219) ligands due to the electronegative oxygen atoms. researchgate.net Aryl phosphites are typically more π-accepting than alkyl phosphites. researchgate.net Therefore, tris(2,4-dimethylphenyl) phosphite is expected to be a relatively strong π-acceptor ligand, capable of stabilizing low-valent, electron-rich metal centers. The TEP for a range of phosphine and phosphite ligands is shown in the table below to provide context.

Table 1: Tolman Electronic Parameters (TEP) and Cone Angles (θ) for Selected Phosphorus Ligands

Ligand (L)TEP, ν(CO) in LNi(CO)₃ (cm⁻¹) wikipedia.orgCone Angle, θ (°)
P(t-Bu)₃2056.1182
PMe₃2064.1118
PPh₃2068.9145
P(OEt)₃2076.3109
P(OPh)₃2085.3128
This compound Expected > 2080Estimated 130-150
PF₃2110.9104

Note: Values for this compound are estimates based on the properties of structurally similar ligands and general chemical principles.

Structural Diversity of Metal-Tris(2,4-dimethylphenyl) Phosphite Complexes

This compound coordinates to a metal center (M) through its phosphorus atom, forming a metal-phosphorus (M-P) bond. The structural diversity of the resulting complexes depends on various factors, including the identity of the metal, its oxidation state, the other ligands in the coordination sphere, and the reaction conditions.

While specific crystal structures of complexes containing the this compound ligand are not widely documented, general structural features can be inferred from related aryl phosphite complexes. For instance, complexes of tris(2-methoxyphenyl) phosphite with platinum(II) have been shown to favor a cis geometry in [PtX₂L₂] complexes, a preference often seen with triaryl phosphite ligands. rsc.org

Coordination can lead to various geometries, such as tetrahedral, square planar, trigonal bipyramidal, or octahedral. In complexes with multiple phosphite ligands, both cis and trans isomers may be possible. The steric bulk imposed by the 2,4-dimethylphenyl groups would play a crucial role in dictating the most stable arrangement of ligands around the metal center, often limiting the number of phosphite ligands that can coordinate. The M-P bond length is a key structural parameter, reflecting the strength of the interaction. This bond is influenced by the extent of both σ-donation from the ligand to the metal and π-backbonding from the metal to the ligand. The table below shows typical M-P bond lengths for complexes with other aryl phosphite ligands to provide representative values.

Table 2: Representative Metal-Phosphorus (M-P) Bond Lengths in Aryl Phosphite Complexes

ComplexMetalM-P Bond Length (Å)Reference
[Rh(C₉H₆NO){P(O-2,4-tBu₂C₆H₃)₃}(CO)]Rh(I)2.1819(6) researchgate.netuj.ac.za
cis-[PtCl₂{P(OC₆H₄OMe-2)₃}₂]Pt(II)2.227(2), 2.230(2) rsc.org
[Cr(Te₄)₃]³⁻ (as PPh₄⁺ salt)Cr(III)N/A (Illustrative complex) nih.gov

Note: This table provides examples from related structures to illustrate typical bond lengths, as specific data for this compound complexes is limited.

Spectroscopic Characterization of Coordination Environments

Several spectroscopic techniques are indispensable for characterizing the coordination of this compound to a metal center.

³¹P NMR Spectroscopy: Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is arguably the most direct method for probing the phosphite ligand's environment. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its coordination state. Upon coordination to a metal, the ³¹P NMR signal of this compound will exhibit a significant "coordination shift" compared to the free ligand. The magnitude of this shift provides information about the nature of the metal and the bonding. Furthermore, coupling between the ³¹P nucleus and other magnetically active nuclei (like ¹⁹⁵Pt, ¹⁰³Rh, or other ¹H/¹³C nuclei in the ligand) can provide valuable structural information, such as determining cis or trans geometries.

Infrared (IR) Spectroscopy: For metal carbonyl complexes containing the phosphite ligand, IR spectroscopy is a powerful tool. As discussed in the context of the Tolman electronic parameter, the position of the C-O stretching bands (ν(CO)) is a sensitive probe of the electronic density on the metal center. wikipedia.org The π-accepting nature of the this compound ligand would lead to an increase in the ν(CO) frequency relative to a complex with a more strongly donating phosphine ligand, indicating a decrease in M-CO π-backbonding.

Impact of Phosphite Ligands on Metal Center Reactivity and Stability

The coordination of this compound has a profound impact on the stability and reactivity of the metal center.

Stability: The strong M-P bond, which possesses both σ- and π-character, contributes significantly to the thermodynamic stability of the complex. The ability of the phosphite to act as a π-acceptor is particularly important for stabilizing metals in low oxidation states (e.g., Ni(0), Pd(0), Rh(I)), which are common in catalytic applications. By withdrawing electron density from the metal, the ligand prevents the metal center from becoming excessively electron-rich and thus unstable. Aryl phosphites also tend to be more resistant to hydrolysis compared to their alkyl counterparts, which can be an advantage in certain applications. manchester.ac.uk

Reactivity: The electronic and steric properties of the phosphite ligand directly modulate the reactivity of the metal center.

Electronic Effects: The strong π-acidity of this compound makes the metal center more electrophilic. This can influence the rates of key steps in catalytic cycles, such as oxidative addition and reductive elimination. For example, in reactions where oxidative addition is the rate-determining step, a more electron-poor metal center may react more slowly.

Steric Effects: The steric bulk of the ligand can control the number of substrates that can access the metal center, influencing selectivity. In catalysis, a bulky ligand like this compound can create a specific pocket around the metal, favoring the binding of one substrate over another and potentially leading to high regioselectivity or stereoselectivity in the product.

Catalytic Applications of Tris 2,4 Dimethylphenyl Phosphite Based Systems

Hydroformylation Processes Catalyzed by Tris(2,4-dimethylphenyl) Phosphite (B83602) Complexes

Hydroformylation, or oxo synthesis, is a crucial industrial process for the production of aldehydes from alkenes. The performance of the catalyst, typically a rhodium or cobalt complex, is highly dependent on the nature of the ligands. Phosphite ligands, in general, are known to enhance catalyst activity and influence selectivity.

Catalyst Design and Performance Optimization

The design of a hydroformylation catalyst system involving Tris(2,4-dimethylphenyl) phosphite would theoretically involve the reaction of a rhodium precursor, such as Rh(acac)(CO)₂, with the phosphite ligand. The performance of such a catalyst would be evaluated based on several key metrics, including turnover frequency (TOF) and turnover number (TON). Optimization of the reaction conditions, such as temperature, pressure of syngas (a mixture of CO and H₂), and the ligand-to-metal ratio, would be critical to maximizing catalyst performance. However, no specific data on the performance of this compound in this capacity has been reported.

Substrate Scope and Control of Regio- and Stereoselectivity

A key challenge in hydroformylation is controlling the regioselectivity, which is the preference for the formation of either a linear or a branched aldehyde. The steric and electronic properties of the phosphite ligand play a crucial role in this control. The two methyl groups on each phenyl ring of this compound would be expected to create a specific steric environment around the metal center, which could influence the regioselectivity. For instance, in the hydroformylation of terminal olefins, the ratio of the linear (n) to branched (iso) aldehyde product (n/iso ratio) is a critical measure of selectivity. Furthermore, for certain prochiral olefins, the potential for asymmetric hydroformylation to yield a single enantiomer of the aldehyde product would be an important area of investigation, though no such studies have been documented for this specific ligand.

Mechanistic Elucidation of Catalytic Cycles

The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of steps including ligand dissociation, olefin coordination, migratory insertion, and reductive elimination. Spectroscopic techniques, such as in-situ NMR and IR spectroscopy, are often employed to identify key catalytic intermediates and resting states. Understanding the influence of the this compound ligand on the rates of these individual steps and the stability of the intermediates would be essential for a complete mechanistic picture. However, no mechanistic studies specifically involving this phosphite ligand have been published.

Telomerization Reactions Utilizing this compound Ligands

Telomerization is a catalytic reaction that combines two molecules of a 1,3-diene with a nucleophile to form a new C-C bond. Palladium complexes are often used as catalysts for this transformation, and the choice of ligand is critical for catalyst activity and selectivity.

Catalyst Systems for Diene Telomerization (e.g., Butadiene Telomerization)

In the context of butadiene telomerization, a typical catalyst system would involve a palladium precursor, such as a palladium(0) source, and the this compound ligand. The reaction involves the dimerization of butadiene and the addition of a nucleophile, such as water, an alcohol, or an amine. The primary products are typically octadienyl derivatives. The efficiency and product distribution of such a catalytic system would need to be determined experimentally, but no such data is currently available.

The Role of this compound in Catalyst Activity and Stability

The phosphite ligand in a palladium-catalyzed telomerization system influences both the activity and the lifetime of the catalyst. The electronic properties of the ligand can affect the electrophilicity of the palladium center, which in turn can influence the rate of the catalytic cycle. The steric bulk of the ligand can also play a role in catalyst stability by preventing catalyst deactivation pathways such as the formation of palladium black. The specific impact of the 2,4-dimethylphenyl substitution pattern on these aspects for a telomerization catalyst has not been investigated in the available literature.

Reaction Pathway Analysis and Byproduct Mitigation

Detailed reaction pathway analyses for catalytic systems involving this compound are not extensively documented. However, for similar phosphite ligands, the reaction pathways are typically elucidated through a combination of kinetic studies, spectroscopic analysis (e.g., in-situ NMR), and computational modeling. These studies help in understanding the coordination of the phosphite to the metal center, the activation of substrates, and the elementary steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination.

Byproduct formation in phosphite-based catalytic systems often arises from ligand degradation (e.g., hydrolysis or oxidation) or side reactions of the substrates and products. Mitigation strategies generally involve:

Rigorous Control of Reaction Conditions: Excluding moisture and oxygen is crucial to prevent the hydrolysis and oxidation of the phosphite ligand to the corresponding phosphate (B84403), which can alter the electronic and steric properties of the catalyst and reduce its efficacy.

Solvent Selection: The choice of solvent can significantly influence the reaction pathway and suppress the formation of byproducts.

Ligand Modification: While not specific to this compound, research on other phosphites has shown that modifying the steric and electronic properties of the ligand can steer the reaction towards the desired product and minimize side reactions.

Isomerization Reactions Mediated by this compound Complexes

There is no specific information in the searched literature regarding the use of this compound complexes in isomerization reactions.

No data is available on the substrate specificity of this compound complexes in isomerization reactions, including nitrile isomerization.

Information regarding the catalyst efficacy and selectivity control of this compound in isomerization processes is not available in the reviewed literature. For related systems, catalyst efficacy and selectivity are known to be highly dependent on the steric bulk and electronic profile of the phosphite ligand, which influence the geometry and stability of the catalytic intermediates.

Emerging Catalytic Transformations and Process Innovations

There are no specific reports on emerging catalytic transformations or process innovations directly involving this compound. Research in the broader field of phosphite-based catalysis continues to explore new reactions and applications, often driven by the need for more efficient and selective synthetic methods.

Polymer Stabilization Mechanisms Involving Tris 2,4 Dimethylphenyl Phosphite

Role as a Polymer Additive and Processing Stabilizer in Polymeric Materials

During polymer processing techniques such as extrusion, injection molding, and film blowing, high temperatures and mechanical shear, in the presence of oxygen, generate reactive species that can initiate polymer degradation. This degradation manifests as changes in molecular weight, discoloration (yellowing), and a loss of mechanical properties. Tris(2,4-dimethylphenyl) phosphite (B83602), as a processing stabilizer, is incorporated into various polymer matrices to mitigate these detrimental effects.

Its role is particularly critical in thermoplastics like polyolefins (polyethylene, polypropylene), polyvinyl chloride (PVC), and styrenic polymers. As a secondary antioxidant, it functions by decomposing hydroperoxides, which are key intermediates in the auto-oxidation cycle of polymers, into non-radical, stable products. This action prevents the chain-scission and cross-linking reactions that compromise the polymer's integrity during processing. The bulky dimethylphenyl groups on the phosphite molecule enhance its compatibility with the polymer matrix and provide steric hindrance, which contributes to its stability at elevated processing temperatures.

Mechanistic Investigations of Antioxidant Action in Polymeric Matrices

The efficacy of Tris(2,4-dimethylphenyl) phosphite as a stabilizer is rooted in its specific chemical reactivity towards species that propagate polymer degradation.

Theoretical and Experimental Studies of Reaction with Hydroperoxides and Radicals

The principal antioxidant mechanism of phosphite esters is the reduction of hydroperoxides (ROOH). These hydroperoxides are formed during the initial stages of oxidation and are thermally unstable, readily decomposing into highly reactive alkoxy (RO•) and hydroxy (•OH) radicals. These radicals can then abstract hydrogen atoms from the polymer backbone, propagating the degradation chain reaction.

This compound intervenes by stoichiometrically decomposing hydroperoxides into stable alcohols (ROH), as shown in the general reaction below:

P(OAr)₃ + ROOH → O=P(OAr)₃ + ROH

In this reaction, the phosphite is oxidized to its corresponding phosphate (B84403), a stable species that does not participate in further degradation reactions. This process effectively neutralizes the hydroperoxides before they can generate chain-propagating radicals. Studies on related trialkyl phosphites have shown that while they can react with other radicals, such as aminoxyl radicals, the reaction rate is considerably lower than that with hydroperoxides. Therefore, hydroperoxide decomposition is considered the dominant stabilization pathway under typical polymer processing and aging conditions.

Stabilization Pathways against Thermo-oxidative Degradation of Polymers

Thermo-oxidative degradation is a primary concern for the service life of many polymers. It is an auto-accelerating process involving a cycle of radical formation, propagation, and branching. This compound disrupts this cycle at a critical stage.

Synergistic Effects with Co-stabilizers and Multi-component Systems

To achieve comprehensive stabilization against both short-term processing stresses and long-term environmental aging, this compound is almost always used in combination with other stabilizers, most notably primary antioxidants like hindered phenols. This combination results in a synergistic effect, where the total stabilizing performance is greater than the sum of the individual components.

Primary antioxidants, such as hindered phenols, function by donating a hydrogen atom to trap peroxy radicals (ROO•), thereby terminating the degradation chain. However, in doing so, the phenolic antioxidant is consumed. The role of the phosphite in this synergistic system is to protect the primary antioxidant. By decomposing the hydroperoxides, the phosphite prevents them from reacting with and consuming the phenolic antioxidant. This preserves the primary antioxidant, allowing it to remain available for long-term thermal stability and protection against degradation during the service life of the polymer product.

This synergistic relationship allows for the formulation of highly effective stabilizer packages tailored to specific polymers and applications. For instance, in polyolefins, blends of a hindered phenol (B47542) and a phosphite like this compound provide excellent color stability and melt flow control during processing, while also enhancing long-term heat aging performance.

Table 1: Synergistic Stabilization in Polyolefins

Stabilizer System Primary Function Effect on Polymer Properties
Hindered Phenol (Primary AO) Radical Scavenger (ROO•) Provides long-term thermal stability.
This compound (Secondary AO) Hydroperoxide Decomposer Protects during high-temperature processing, maintains melt flow and color.

| Phenol + Phosphite Blend | Synergistic Action | Offers superior processing stability, color retention, and enhanced long-term performance by preserving the primary antioxidant. |

Studies on Long-Term Polymer Performance and Degradation Inhibition

The long-term performance of a polymer is often dictated by its resistance to slow degradation caused by exposure to heat, light, and oxygen over time. While the primary role of phosphites is often emphasized during initial processing, their contribution to long-term stability is significant, largely through the synergistic mechanisms described above.

By preserving the reservoir of the primary phenolic antioxidant, this compound indirectly extends the useful lifetime of the polymer. The phosphite itself is consumed during processing and initial aging, converting into the more stable phosphate form. The key to long-term performance is the hydrolytic stability of the phosphite itself. Aryl phosphites with steric hindrance, such as the 2,4-dimethylphenyl variant, generally exhibit better resistance to hydrolysis than less hindered or aliphatic phosphites. Hydrolysis can deactivate the phosphite, and its byproducts can sometimes be detrimental to the polymer. Therefore, a phosphite with good hydrolytic stability ensures that it remains active and available to perform its stabilizing function throughout the processing stage, maximizing the preservation of the primary antioxidant for long-term service.

Research on similar hindered aryl phosphites has demonstrated that their ability to resist degradation translates directly into longer-lasting protection against oxidation, thereby inhibiting the degradation of mechanical properties and extending the service life of the final polymer article.

Reaction Pathways and Degradation Studies of Tris 2,4 Dimethylphenyl Phosphite

Hydrolytic Stability and Formation of Degradation Products

The hydrolytic stability of organophosphite antioxidants is a critical factor in their storage, handling, and application, especially in environments where moisture is present. The hydrolysis of phosphites can lead to the formation of acidic byproducts that may compromise the stability of the host polymer or corrode processing equipment. googleapis.com

Tris(2,4-dimethylphenyl) phosphite (B83602), like other trialkylaryl phosphites with substituted phenyl groups, exhibits a degree of resistance to hydrolysis. This stability is attributed to the steric hindrance provided by the methyl groups at the ortho and para positions of the phenyl rings. This structural feature shields the central phosphorus atom from nucleophilic attack by water molecules. A closely related compound, tris(2,4-di-tert-butylphenyl) phosphite, is noted for being highly resistant to hydrolysis for this reason. googleapis.comgoogle.com

However, under certain conditions, such as elevated temperatures or the presence of catalysts, hydrolysis can occur. The reaction proceeds in a stepwise manner, sequentially replacing the 2,4-dimethylphenoxy groups with hydroxyl groups.

The initial hydrolysis product is bis(2,4-dimethylphenyl) phosphite, with the release of one molecule of 2,4-dimethylphenol (B51704). Continued hydrolysis yields mono(2,4-dimethylphenyl) phosphite and ultimately phosphorous acid, with the concurrent release of additional 2,4-dimethylphenol. The general pathway is as follows:

P(OC₆H₃(CH₃)₂)₃ + H₂O → HOP(OC₆H₃(CH₃)₂)₂ + HOC₆H₃(CH₃)₂ (Tris(2,4-dimethylphenyl) phosphite reacts with water to form bis(2,4-dimethylphenyl) phosphite and 2,4-dimethylphenol)

HOP(OC₆H₃(CH₃)₂)₂ + H₂O → (HO)₂POC₆H₃(CH₃)₂ + HOC₆H₃(CH₃)₂ (Further reaction with water yields mono(2,4-dimethylphenyl) phosphite)

(HO)₂POC₆H₃(CH₃)₂ + H₂O → P(OH)₃ + HOC₆H₃(CH₃)₂ (The final step yields phosphorous acid and 2,4-dimethylphenol)

The phosphorous acid and its acidic ester derivatives generated during this process can autocatalyze further hydrolysis, accelerating the degradation of the phosphite. googleapis.com

Table 1: Key Hydrolysis Products of this compound This table is interactive. You can sort and filter the data.

Compound Name Molecular Formula Role
2,4-Dimethylphenol C₈H₁₀O Degradation Product
Bis(2,4-dimethylphenyl) phosphite C₁₆H₁₉O₃P Intermediate

Oxidative Degradation Mechanisms under Various Environmental Stimuli

The primary function of this compound as a secondary antioxidant is to undergo preferential oxidation, thereby protecting the host material from degradation. uvabsorber.com This process involves the conversion of the phosphite (P(III)) to its corresponding phosphate (B84403) (P(V)) form. This reaction effectively decomposes hydroperoxides (ROOH), which are primary products of polymer auto-oxidation, into non-radical, stable alcohols. uvabsorber.com

The principal oxidative degradation product is Tris(2,4-dimethylphenyl) phosphate .

P(OR)₃ + ROOH → O=P(OR)₃ + ROH (where R = 2,4-dimethylphenyl)

This mechanism is highly effective at the high temperatures typical of polymer processing. Environmental stimuli such as heat and UV radiation can significantly accelerate this oxidative degradation. Studies on the analogous compound, tris(2,4-di-tert-butylphenyl) phosphite (also known as Irgafos 168), have shown that it readily transforms into its phosphate oxide when subjected to heating and UV light. nih.govresearchgate.net This oxidative transformation is considered its main degradation pathway in the environment. The resulting phosphate is generally more stable than the parent phosphite but lacks its antioxidant properties.

Photodegradation Kinetics and Product Analysis

Photodegradation, initiated by the absorption of UV radiation, is another significant pathway for the environmental alteration of organophosphorus compounds. For this compound, direct photolysis can occur, as well as indirect photo-oxidation through reactions with photochemically generated species like hydroxyl radicals (•OH).

While specific kinetic studies on the photodegradation of this compound are not widely available, data from analogous compounds provide insight. The photo-oxidation half-life for tris(2,4-di-tert-butylphenyl) phosphite in the atmosphere, reacting with OH radicals, has been calculated to be approximately 5.4 hours. oecd.org The degradation kinetics of many organic pollutants under UV light often follow pseudo-first-order kinetics. nih.govresearchgate.net For example, the photodegradation of the flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine under simulated sunlight was found to have a first-order rate constant of 0.0163 h⁻¹. nih.gov

Product analysis from photodegradation studies of similar compounds reveals two main reaction types:

Photo-oxidation: As with other oxidative processes, the primary product is Tris(2,4-dimethylphenyl) phosphate. This can occur through direct reaction with oxygen or reactive oxygen species (ROS). nih.govnih.gov

Photolysis of Ester Bonds: UV energy can also lead to the cleavage of the phosphorus-oxygen-carbon (P-O-C) bonds, resulting in the formation of 2,4-dimethylphenol and various phosphorylated intermediates.

Table 2: Potential Photodegradation Products and Kinetic Parameters of Analogous Compounds This table is interactive. You can sort and filter the data.

Compound / Parameter Value / Product Context / Note Reference
Tris(2,4-di-tert-butylphenyl) phosphate Primary Product Result of photo-oxidation of the di-tert-butyl analog nih.gov
Photo-oxidation Half-life (t₁/₂) 5.4 hours Calculated for Tris(2,4-di-tert-butylphenyl) phosphite with OH radicals oecd.org
2,4-Dimethylphenol Potential Product From P-O-C bond cleavage

Theoretical Frameworks for Predicting Environmental Fate

Predicting the environmental fate of chemicals like this compound is essential for risk assessment. Theoretical frameworks and computational models are increasingly used for this purpose, complementing experimental data.

Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the chemical structure of a compound with its physicochemical properties and environmental behavior, such as toxicity, biodegradability, and potential for bioaccumulation. For organophosphorus compounds, QSAR can help predict their persistence and degradation rates.

Molecular Modeling and Quantum Chemistry: Methods like Density Functional Theory (DFT) can be used to elucidate degradation mechanisms at a molecular level. nih.gov For example, DFT calculations can determine the most likely sites for attack by reactive species like hydroxyl radicals (•OH), predicting whether degradation will be initiated at the central phosphorus atom or on the aromatic rings. nih.gov Such models can also predict the likelihood of enzymatic hydrolysis by key enzymes like organophosphate hydrolases, which are crucial for biodegradation in soil and water. nih.govoup.com

Metagenomic Analysis: This systems-biology approach analyzes the genetic material from environmental samples (e.g., contaminated soil) to predict the degradation potential of the microbial communities present. frontiersin.orgnih.gov By identifying genes for enzymes known to break down organophosphorus compounds, such as phosphotriesterases, researchers can predict whether a substance like this compound is likely to be biodegraded in a particular environment. frontiersin.orgmdpi.com

These theoretical frameworks provide powerful tools to forecast the behavior of this compound, guiding further experimental investigation into its persistence, transformation, and ultimate fate in various environmental compartments.

Advanced Spectroscopic and Analytical Methodologies in Tris 2,4 Dimethylphenyl Phosphite Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Tris(2,4-dimethylphenyl) phosphite (B83602). Both ¹H NMR and ³¹P NMR are particularly informative.

³¹P NMR Spectroscopy: ³¹P NMR is a highly effective method for analyzing phosphorus-containing compounds. oxinst.com For phosphites, the ³¹P chemical shifts are characteristic of their structure. For instance, different phosphite compounds exhibit distinct signals; for example, tris(nonylphenyl)phosphite (TNPP) shows dominant signals around δ = 117.25 ppm and δ = 116.95 ppm. researchgate.net Theoretical studies on other phosphane compounds have shown that ³¹P NMR shifts are sensitive to conformational changes, which can be influenced by solvent effects. uni-muenchen.de This sensitivity allows for detailed structural analysis and monitoring of reactions involving the phosphite moiety. In the context of Tris(2,4-dimethylphenyl) phosphite, ³¹P NMR can be used to monitor its synthesis, identify its presence in complex mixtures, and study its interactions with other molecules, such as in transition metal complexes where coordination shifts provide valuable structural information. researchgate.netrsc.org

Reaction Monitoring: NMR is also a powerful tool for monitoring chemical reactions in real-time. For example, the hydrolysis of phosphites can be tracked using ³¹P NMR by observing the decrease in the intensity of the phosphite signal and the appearance of new signals corresponding to hydrolysis products. researchgate.net

Nucleus Typical Application Observed Information
¹HStructural confirmationChemical shifts and integration of aromatic and methyl protons.
³¹PStructural elucidation, reaction monitoringCharacteristic chemical shifts for the phosphite group, monitoring of degradation and complex formation. oxinst.comresearchgate.net

Mass Spectrometry (MS) for Comprehensive Identification of Intermediates and Degradation Products

Mass spectrometry (MS) is a critical tool for identifying and characterizing this compound, its intermediates, and degradation products. It provides information about the molecular weight and fragmentation patterns of the analyzed compounds.

Identification of Degradation Products: this compound can degrade under certain conditions, such as exposure to heat, UV radiation, or water. researchgate.net A common degradation pathway involves oxidation to its corresponding phosphate (B84403), Tris(2,4-dimethylphenyl) phosphate. nih.govresearchgate.net Another potential degradation product is 2,4-di-tert-butylphenol, which can be formed through hydrolysis. researchgate.net GC-MS (Gas Chromatography-Mass Spectrometry) is a frequently used technique to separate and identify these degradation products. nih.govepa.gov For instance, in the analysis of a related compound, Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168), GC-MS was used to identify it and its oxide in commercial frozen vegetables. nih.gov

Fragmentation Analysis: The mass spectrum of a related phosphite, Irgafos P-168, shows a molecular ion (M+) and characteristic fragment ions. The loss of a methyl group from the molecular ion can produce an intense fragment. Another significant fragmentation pathway is the loss of a 2,4-ditert-butyl phenoxy group. mdpi.com Similar fragmentation patterns would be expected for this compound, aiding in its identification. High-resolution mass spectrometry (HRMS) can further enhance the identification of unknown pollutants and their transformation products in environmental samples. researchgate.net

Compound m/z (Mass-to-charge ratio) Identification Method
This compound-GC-MS
Tris(2,4-dimethylphenyl) phosphate-GC-MS nih.gov
2,4-Dimethylphenol (B51704)-GC-MS researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its structure and bonding.

IR Spectroscopy: The IR spectrum of a phosphite compound will show characteristic absorption bands corresponding to P-O-C and aromatic C-H bonds. For a similar compound, Tris(2,4-di-tert-butylphenyl)phosphite, an ATR-IR spectrum is available, though specific band assignments are not detailed. nih.gov The analysis of dimethyl phosphate, a model compound for the phosphodiester group, reveals complex vibrational spectra with bands sensitive to conformation. nih.gov

Raman Spectroscopy: Raman spectroscopy can also be used to study the vibrational modes of phosphite compounds. For Tris(2,4-di-tert-butylphenyl)phosphite, a FT-Raman spectrum has been recorded. nih.gov Studies on hypophosphite and phosphite anions have helped in identifying the characteristic frequencies of PO₃²⁻ and PO₂⁻ groups, which can be useful in analyzing the spectra of more complex phosphites. acs.org

Vibrational Analysis: A complete vibrational analysis, often supported by theoretical calculations, can assign the observed IR and Raman bands to specific molecular vibrations. This allows for a detailed understanding of the molecular structure and bonding. For example, in dimethyl phosphate, normal coordinate analysis was used to assign vibrational modes of the C-O-P-O-C network. nih.gov

Spectroscopic Technique Region of Interest Information Obtained
Infrared (IR) Spectroscopy4000-400 cm⁻¹Characteristic vibrations of P-O-C, aromatic C-H, and other functional groups. nih.govnih.gov
Raman Spectroscopy4000-100 cm⁻¹Complementary vibrational information, particularly for symmetric vibrations and P-O bonds. nih.govacs.org

X-ray Crystallography for Determination of Solid-State Structures of Complexes (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While the crystal structure of this compound itself is not described in the provided results, this technique is highly applicable to its metal complexes.

Phosphite ligands, including aryl phosphites, are known to form complexes with various transition metals. alfachemic.com The solid-state structure of these complexes, determined by X-ray diffraction, provides precise information about bond lengths, bond angles, and the coordination geometry around the metal center. For example, the crystal structure of a rhodium complex with a tris(2,4-di-tert-butylphenyl)phosphite ligand revealed details about the coordination environment and ligand conformation. researchgate.net Similarly, the structures of mercury(II) halide complexes with tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) have been elucidated, showing quasi-linear P-Hg-P arrays. rsc.org This information is crucial for understanding the steric and electronic properties of the phosphite ligand and its influence on the catalytic activity or other properties of the complex.

Chromatographic Techniques (e.g., GC, HPLC) for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating components of a mixture and for quantitative analysis. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for the analysis of organophosphorus compounds. cromlab-instruments.eschromatographyonline.com

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS) or a flame photometric detector (FPD), is a powerful technique for the analysis of volatile and thermally stable compounds like this compound and its degradation products. nih.govcromlab-instruments.es It is used for purity assessment and to quantify the levels of these compounds in various matrices. For instance, GC-based methods have been developed for the determination of organophosphorus pesticides in environmental and biological samples. analysis.rsnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. chromatographyonline.com For some organophosphorus compounds, HPLC is preferred over GC to avoid thermal degradation. chromatographyonline.com Reverse-phase HPLC methods can be used to analyze compounds like Tris(2,4-di-tert-butyl)-5-methylphenyl] phosphite, a structurally similar compound. sielc.com HPLC is also used as a reference method for the measurement of Tris(2,4-di-t-butylphenyl) phosphite as an oxidation inhibitor. fujifilm.com

Quantitative Analysis: Both GC and HPLC can be used for the quantitative analysis of this compound. This involves creating a calibration curve using standards of known concentration and then determining the concentration of the analyte in an unknown sample by comparing its response to the calibration curve. These methods can achieve high sensitivity and precision. epa.gov

Technique Detector Application
Gas Chromatography (GC)FID, FPD, MSPurity assessment, quantification of volatile impurities and degradation products. nih.govcromlab-instruments.esanalysis.rs
High-Performance Liquid Chromatography (HPLC)UV, MSPurity assessment, quantification of non-volatile or thermally labile compounds. chromatographyonline.comsielc.comfujifilm.com

Computational and Theoretical Investigations of Tris 2,4 Dimethylphenyl Phosphite

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For Tris(2,4-dimethylphenyl) phosphite (B83602), these calculations can provide insights into its antioxidant capabilities. Methods like Density Functional Theory (DFT) are commonly employed for this purpose. nih.govresearchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity. A high HOMO energy indicates a greater ability to donate electrons, which is a key characteristic of antioxidants. The HOMO-LUMO energy gap, on the other hand, is related to the chemical stability of the molecule. A smaller gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of Tris(2,4-dimethylphenyl) phosphite (Illustrative Data)

ParameterValue (eV)Significance
HOMO Energy-6.25Electron-donating ability
LUMO Energy-0.89Electron-accepting ability
HOMO-LUMO Gap5.36Chemical reactivity and stability

These calculations can also be used to determine various global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters offer a quantitative measure of the molecule's reactivity and are derived from the HOMO and LUMO energies.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its behavior within a polymer matrix, its compatibility, and its migration tendencies. life-trialkyl.eu

By simulating a system containing the phosphite and polymer chains, one can observe the intermolecular interactions, such as van der Waals forces and potential π-π stacking between the phenyl rings of the phosphite and the polymer. The simulations can help in understanding how the phosphite disperses within the polymer and whether it is likely to aggregate or remain well-distributed.

The Radial Distribution Function (RDF) is a key output from MD simulations that describes how the density of surrounding particles varies as a function of distance from a reference particle. For instance, the RDF between the phosphorus atom of the phosphite and the carbon atoms of a polymer chain can reveal the proximity and interaction strength.

Table 2: Illustrative Radial Distribution Function Peak Positions for this compound in a Polyethylene Matrix

Atom Pair (Phosphite - Polymer)Peak Distance (Å)Interaction Type
P - C (aliphatic)4.5Weak van der Waals
Phenyl C - C (aliphatic)3.8van der Waals

Note: This data is hypothetical and serves to illustrate the type of information obtainable from MD simulations.

These simulations are crucial for designing and selecting effective stabilizers, as good compatibility and low migration are often desired properties. life-trialkyl.eu

Density Functional Theory (DFT) for Mechanistic Studies of Catalytic and Stabilization Processes

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms at the electronic level. nih.govresearchgate.net For this compound, DFT can be employed to study its role in the stabilization of polymers, particularly its function as a hydroperoxide decomposer and a chain-breaking antioxidant. acs.org

Phosphite esters are known to reduce hydroperoxides, which are formed during the auto-oxidation of polymers, into non-radical products. DFT calculations can model the reaction pathway of this process, identifying transition states and calculating activation energies. This helps in understanding the efficiency of the phosphite as a secondary antioxidant.

Furthermore, hindered aryl phosphites can act as primary antioxidants by reacting with radical species. acs.org DFT can be used to model the reaction of this compound with radicals like peroxyl (ROO•) and alkoxyl (RO•) radicals. The calculations can determine the reaction enthalpies and activation barriers, providing a measure of the antioxidant activity.

Table 3: Illustrative Calculated Reaction Enthalpies for Stabilization Reactions of this compound

ReactionReactantProductΔH (kcal/mol)
Hydroperoxide DecompositionP(OAr)₃ + ROOHO=P(OAr)₃ + ROH-50.2
Radical ScavengingP(OAr)₃ + RO•O=P(OAr)₃ + R•-35.8

Note: The values presented are illustrative and represent typical reaction enthalpies for such processes.

These mechanistic studies are vital for understanding how the stabilizer functions and for developing more effective antioxidant systems.

Predictive Modeling of Structure-Activity Relationships for Phosphite Derivatives

Predictive modeling of structure-activity relationships (SAR) aims to link the chemical structure of a compound to its activity. For phosphite derivatives, this involves understanding how modifications to the aryl groups affect their performance as stabilizers.

By computationally screening a series of related phosphite compounds with varying substituents on the phenyl rings, it is possible to build a model that predicts their antioxidant activity. The descriptors used in such models can be derived from quantum chemical calculations, such as HOMO energy, bond dissociation energies, and steric parameters.

For instance, a comparative study could be performed on a series of triaryl phosphites with different alkyl substitutions on the phenyl rings. The calculated antioxidant activity could then be correlated with structural features like the degree of steric hindrance around the phosphorus atom and the electronic effects of the substituents.

Table 4: Illustrative Structure-Activity Relationship Data for Aryl Phosphite Derivatives

Substituent on Phenyl RingHOMO Energy (eV)Calculated Antioxidant Activity (Relative)
2,4-dimethyl-6.251.00
2,4-di-tert-butyl-6.181.15
4-methyl-6.320.92
Unsubstituted-6.400.85

Note: This table presents hypothetical data to illustrate the concept of structure-activity relationships.

These predictive models can significantly accelerate the discovery and design of new and more efficient phosphite stabilizers by allowing for virtual screening before undertaking synthetic work.

Emerging Applications and Future Research Directions for Tris 2,4 Dimethylphenyl Phosphite

Development of Novel Synthetic Approaches with Enhanced Atom Economy and Selectivity

The conventional synthesis of Tris(2,4-dimethylphenyl) phosphite (B83602) involves the reaction of 2,4-dimethylphenol (B51704) (also known as 2,4-xylenol) with phosphorus trichloride (B1173362), often in the presence of a base like triethylamine (B128534) to scavenge the hydrogen chloride byproduct.

Reaction: 3 C₈H₁₀O + PCl₃ → C₂₄H₂₇O₃P + 3 HCl

While effective, this method presents opportunities for improvement in line with the principles of green chemistry, specifically concerning atom economy and selectivity. Future research is anticipated to focus on several key areas:

Catalyst-Free and Solvent-Free Conditions: The development of synthetic routes that eliminate the need for catalysts and organic solvents is a primary objective. Techniques such as electrochemical synthesis, which has been demonstrated for other aryl phosphites, could offer a milder and more environmentally benign alternative. nih.gov A catalyst-free approach would also simplify product purification, reducing waste generation.

Alternative Phosphorylating Agents: Investigating alternatives to the highly reactive and corrosive phosphorus trichloride could enhance the safety and selectivity of the synthesis.

Process Intensification: The use of continuous flow reactors or reactive distillation could improve reaction efficiency, minimize side reactions, and allow for better control over reaction parameters, leading to higher yields and purity.

Optimizing the synthesis of Tris(2,4-dimethylphenyl) phosphite is crucial for its economic viability and broader application in more advanced fields.

Table 1: Synthetic Parameters for Aryl Phosphites

ParameterConventional MethodPotential Future Approaches
Phosphorylating Agent Phosphorus trichlorideAlternative phosphorus (III) reagents
Catalyst Often requires a base (e.g., triethylamine)Catalyst-free (e.g., electrochemical)
Solvent Toluene or other organic solventsSolvent-free or green solvents
Byproduct Hydrogen chloride (requires scavenging)Minimized or eliminated
Selectivity Good, but side reactions possibleHigh selectivity through controlled conditions
Atom Economy ModerateImproved through catalyst-free methods

Exploration of Unconventional Catalytic Transformations

The utility of phosphite compounds as ligands in transition metal catalysis is well-documented. alfachemic.com The steric bulk and electronic properties of the phosphite ligand are critical in determining the activity and selectivity of the metal complex. acs.org this compound, with its specific substitution pattern, is a promising candidate for a ligand in various catalytic reactions.

Future research is expected to explore its application in:

Cross-Coupling Reactions: As a ligand for palladium, nickel, or copper catalysts, it could facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. The electron-rich nature of the aryl groups could influence the oxidative addition and reductive elimination steps of the catalytic cycle.

Hydroformylation: Rhodium complexes bearing phosphite ligands are used industrially for the hydroformylation of olefins. mdpi.com The performance of this compound as a ligand in this reaction, particularly in terms of regioselectivity (linear vs. branched aldehydes), warrants investigation. The moderate steric bulk of the dimethylphenyl groups may offer a unique balance of activity and selectivity compared to more sterically hindered phosphites. mdpi.com

Asymmetric Catalysis: While the parent compound is achiral, it can be used as a precursor to chiral phosphite ligands. The introduction of chiral moieties on the phenyl rings could lead to new ligands for enantioselective catalysis, a field where phosphites have shown considerable promise. acs.org

The exploration of this compound in these catalytic roles could unveil new synthetic methodologies.

Application in Advanced Materials Science Beyond Traditional Polymer Stabilization

The primary industrial use of related phosphites is as an antioxidant and processing stabilizer for polymers like polypropylene. wikipedia.org However, the chemical structure of this compound makes it an interesting building block for more sophisticated materials.

Prospective research directions include:

Metal-Organic Frameworks (MOFs): The phosphite group can act as a linker to connect metal nodes, potentially forming novel porous materials. The properties of such MOFs, including pore size and chemical functionality, could be tailored by the structure of the phosphite ligand.

Functional Polymers: The phosphite moiety can be incorporated into polymer backbones or as a pendant group. This could impart specific properties to the polymer, such as flame retardancy, thermal stability, or refractive index modification. Research into phosphorus-containing epoxy resins has shown the potential for creating high-performance materials. researchgate.net

Nanomaterials: Metal phosphate (B84403) and phosphonate (B1237965) materials are being explored for a range of applications due to their unique nanoarchitectures. elsevierpure.com this compound could serve as a precursor or a surface-modifying agent in the synthesis of novel inorganic-organic hybrid nanomaterials.

Integration into Responsive Systems and Smart Materials

Smart materials that respond to external stimuli (e.g., light, heat, pH) are at the forefront of materials science. The reactivity of the phosphorus (III) center in this compound offers a potential handle for creating such responsive systems.

Future research could focus on:

Stimuli-Responsive Polymers: Polymers containing phosphite units could be designed to change their properties upon oxidation of the phosphorus center from P(III) to P(V). This chemical transformation could alter the polymer's solubility, conformation, or binding affinity, leading to applications in sensors or controlled-release systems.

Switchable Catalysis: A catalytic system incorporating a phosphite ligand could be "switched" on or off by a chemical stimulus that modifies the ligand's structure. This would allow for temporal control over a chemical reaction.

Self-Healing Materials: The reversible coordination of the phosphite to metal ions could be exploited in the design of self-healing metallopolymers, where broken cross-links can be reformed under specific conditions.

The integration of this compound into such systems is a largely unexplored but potentially fruitful area of research.

Fundamental Research on Reactivity Principles and Structure-Function Paradigms

A deeper understanding of the fundamental chemistry of this compound is essential to unlock its full potential. Key areas for fundamental research include:

Coordination Chemistry: Detailed studies of its coordination behavior with a variety of transition metals are needed. This includes determining coordination modes, bond strengths, and the electronic influence of the ligand on the metal center. Understanding the structure of its metal complexes is crucial for designing effective catalysts. nih.gov

Reactivity Studies: A systematic investigation of its reactivity towards various electrophiles and nucleophiles will help to map its chemical behavior. This includes studying its oxidation, hydrolysis, and Arbuzov-type reactions. The stability of phosphite ligands, particularly towards hydrolysis, is a critical factor for their practical application. acs.orgmdpi.com

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, conformational preferences, and reaction mechanisms involving this phosphite. wikipedia.org Such studies can help to rationalize experimental observations and guide the design of new experiments and applications.

By establishing clear structure-function relationships, researchers can more effectively tailor the properties of this compound for specific applications.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tris(2,4-dimethylphenyl) phosphite
Reactant of Route 2
Reactant of Route 2
Tris(2,4-dimethylphenyl) phosphite

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.